

Dimethandrolone Undecanoate: A Technical Whitepaper on its Potential as a Male Contraceptive

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Compound of Interest

Compound Name: *Dimethandrolone Undecanoate*

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Executive Summary

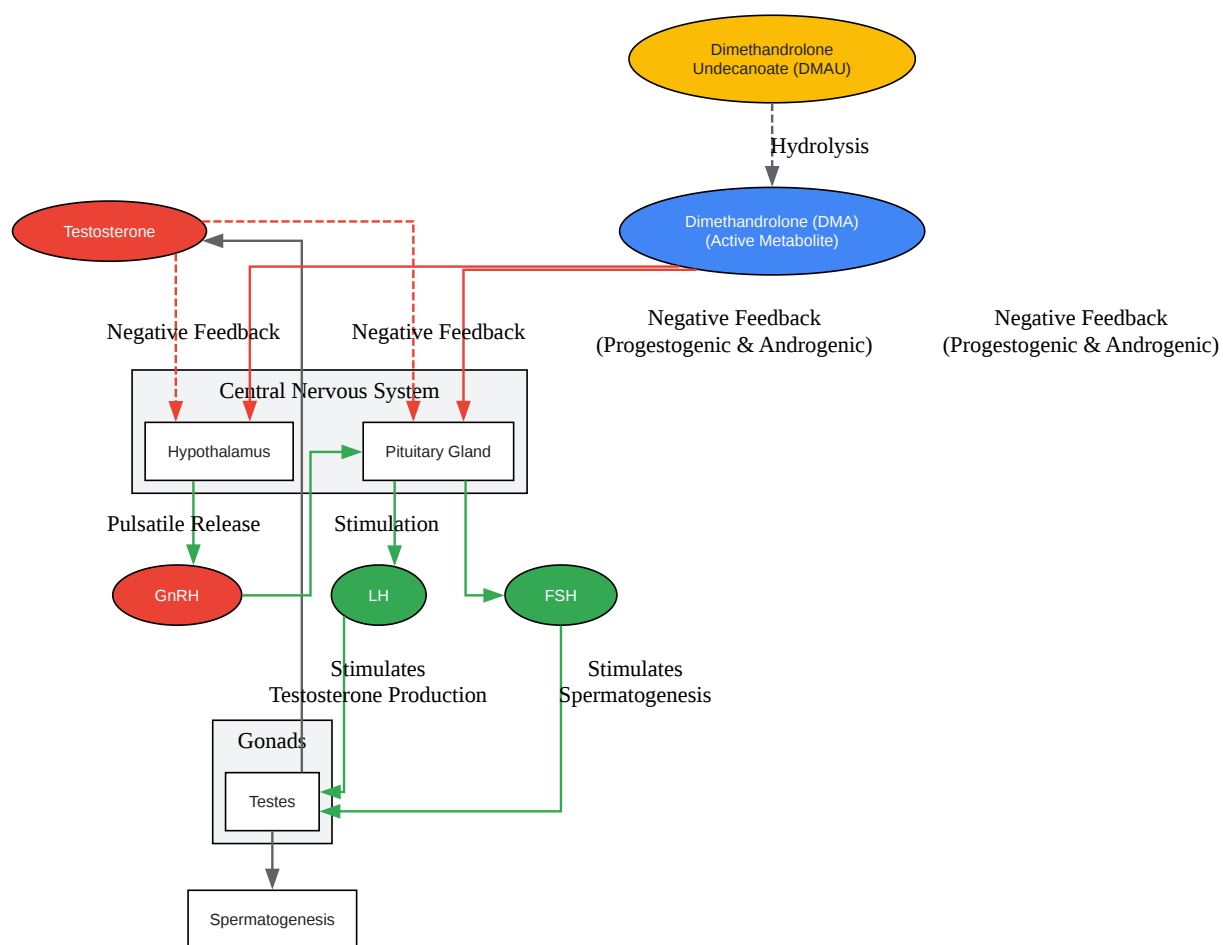
Dimethandrolone undecanoate (DMAU) is an investigational androgenic anabolic steroid (AAS) and progestin with the potential to be a first-in-class, single-agent oral male contraceptive.^[1] This document provides a comprehensive technical overview of DMAU, including its mechanism of action, pharmacokinetics, clinical efficacy, and safety profile, based on available preclinical and clinical data. Detailed experimental protocols for key assays and visualizations of relevant pathways are provided to support further research and development in the field of male hormonal contraception.

Mechanism of Action

DMAU functions as a prodrug, being hydrolyzed in the body to its active metabolite, dimethandrolone (DMA).^{[2][3]} DMA exhibits both androgenic and progestogenic activity, which is crucial for its contraceptive effect.^{[4][5][6]} By acting as a potent agonist for both the androgen receptor (AR) and the progesterone receptor (PR), DMA effectively suppresses the hypothalamic-pituitary-gonadal (HPG) axis.^{[1][4]} This dual activity leads to a profound and reversible suppression of gonadotropins—luteinizing hormone (LH) and follicle-stimulating hormone (FSH)—which in turn ceases the endogenous production of testosterone and disrupts spermatogenesis.^{[5][7]} The androgenic properties of DMA also serve to maintain normal male

secondary sexual characteristics and libido, mitigating the effects of testosterone suppression.

[8]



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Figure 1: Signaling pathway of DMAU on the HPG axis.

Pharmacokinetics

The undecanoate ester of DMAU enhances its oral bioavailability and slows its clearance.^{[4][9]} Co-administration with food, particularly a high-fat meal, significantly improves the absorption of DMAU and its conversion to DMA.^{[6][7][10]} Pharmacokinetic studies have shown that with food, serum levels of DMA are detectable and show a dose-incremental increase.^{[6][10]} Peak serum concentrations of DMA are typically observed 4-8 hours after oral administration.^{[6][10]} The metabolism of DMA is primarily mediated by the UGT2B17 enzyme in the intestine and liver through glucuronidation.^[3]

Clinical Data

Efficacy: Hormonal Suppression

Clinical trials have demonstrated that daily oral administration of DMAU leads to a significant, dose-dependent suppression of serum LH, FSH, and testosterone.^{[4][7][11]} At a dose of 400 mg/day, DMAU achieves marked suppression of these hormones to levels consistent with effective male contraception.^{[4][7][9][12]}

Table 1: Summary of Hormonal Suppression with 28-Day Oral DMAU Administration

Parameter	Placebo	100 mg DMAU	200 mg DMAU	400 mg DMAU
LH (IU/L)	No significant change	↓	↓↓	Marked Suppression (<1.0) ^{[4][7]}
FSH (IU/L)	No significant change	↓	↓↓	Marked Suppression (<1.0) ^{[4][7]}
Testosterone (ng/dL)	No significant change	↓	↓↓	Marked Suppression (<50) ^{[4][7]}

Data compiled from published clinical trial results. "↓" indicates a decrease, and "↓↓" indicates a more substantial decrease.

Safety and Tolerability

DMAU has been generally well-tolerated in clinical studies of up to 28 days.^{[4][7][12]} No serious adverse events have been reported.^{[4][7]} The most commonly observed side effects include mild weight gain and a decrease in HDL cholesterol.^{[1][4][9]} Importantly, there have been no clinically significant changes in liver or kidney function tests.^{[1][8][9]}

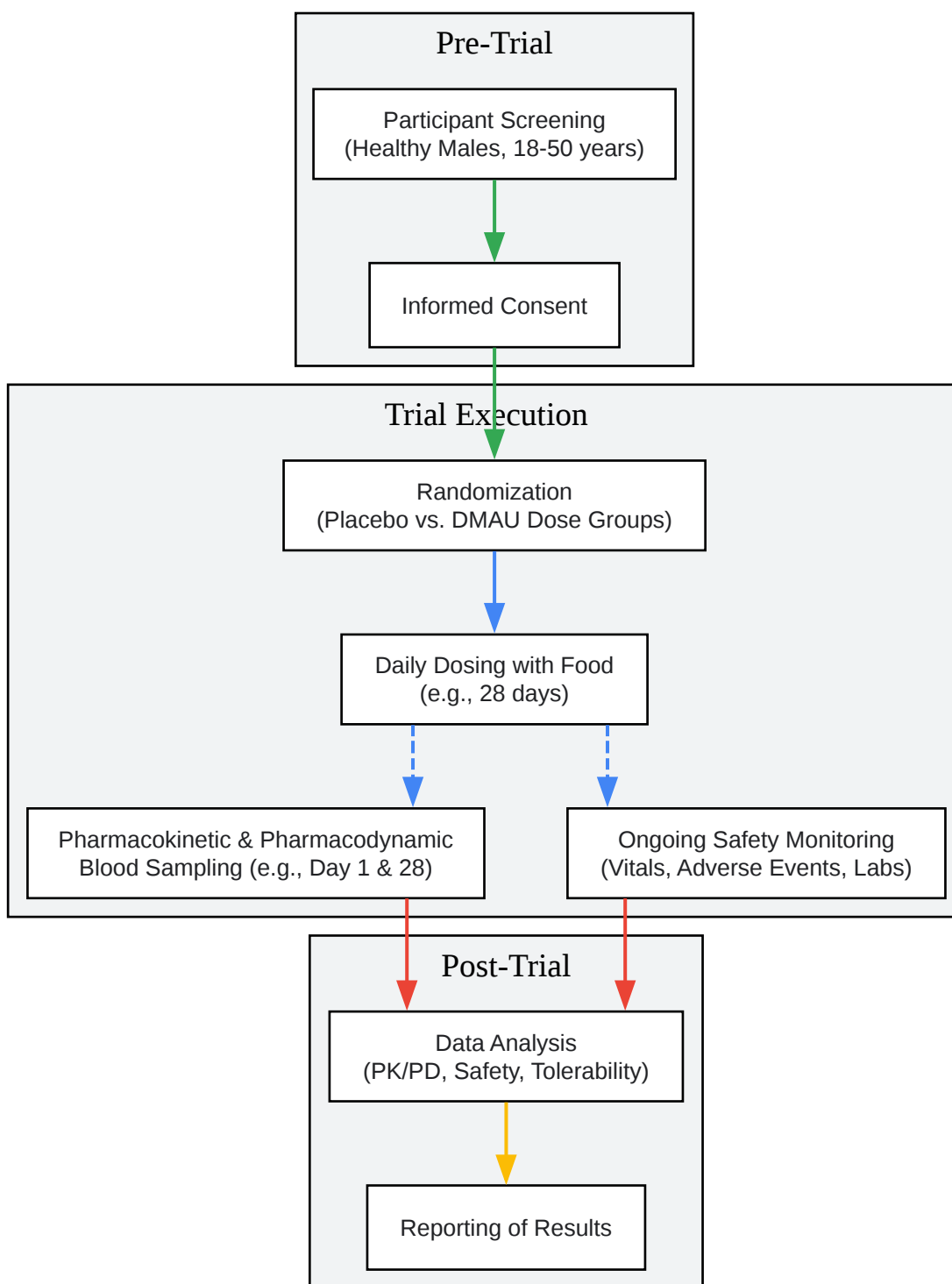
Table 2: Key Safety Parameters from a 28-Day Oral DMAU Clinical Trial

Parameter	Direction of Change with Increasing DMAU Dose	Magnitude
Weight	Increase ^{[4][9]}	Mild (3-9 pounds) ^[1]
HDL Cholesterol	Decrease ^{[4][9]}	Mild ^{[1][9]}
Hematocrit	Increase ^[4]	Statistically significant but not clinically concerning
Sexual Desire	Decrease ^[4]	Statistically significant but not affecting sexual satisfaction
Liver Function Tests	No clinically significant change ^{[1][8][9]}	N/A
Kidney Function Tests	No clinically significant change ^{[1][9]}	N/A

Experimental Protocols

Phase I Clinical Trial Workflow

The clinical development of DMAU has followed a standard Phase I trial design to assess its safety, tolerability, and pharmacokinetics.



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Figure 2: Generalized workflow of a Phase I clinical trial for DMAU.

Hormone Level Analysis: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

This method is utilized for the sensitive and specific quantification of serum testosterone, LH, and FSH.

- Sample Preparation:
 - A 100 μ L serum sample is aliquoted.
 - An internal standard (e.g., deuterated testosterone) is added.
 - Proteins are precipitated using acetonitrile.
 - The supernatant containing the analytes is extracted via liquid-liquid extraction (e.g., with ethyl acetate:hexane).
 - The organic layer is collected and dried under nitrogen.
 - The residue is reconstituted in a mobile phase-compatible solvent (e.g., 70:30 water:methanol).
- Chromatographic Separation:
 - An HPLC system with a C18 column is used.
 - A gradient elution with mobile phases such as 0.1% formic acid in water and 0.1% formic acid in methanol is employed to separate the hormones.
- Mass Spectrometric Detection:
 - A tandem mass spectrometer with an electrospray ionization (ESI) source is operated in positive ion mode.
 - Multiple Reaction Monitoring (MRM) is used to detect specific precursor-to-product ion transitions for each hormone and the internal standard, ensuring high specificity and accurate quantification.

- Quantification:
 - A calibration curve is generated using standards of known concentrations.
 - The concentration of each hormone in the samples is determined by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.

Semen Analysis

Semen analysis is performed according to the World Health Organization (WHO) guidelines to assess sperm parameters.

- Sample Collection:
 - Samples are collected by masturbation after a period of 2-7 days of sexual abstinence.
 - The sample is collected in a clean, wide-mouthed container.
- Initial Macroscopic Examination:
 - The sample is allowed to liquefy at room temperature for 15-20 minutes.
 - Volume, viscosity, color, and pH are recorded.
- Microscopic Examination:
 - Sperm Concentration: A small volume of the liquefied sample is loaded into a counting chamber (e.g., Makler chamber), and the number of sperm is counted under a microscope. The concentration is expressed as millions of sperm per milliliter.
 - Sperm Motility: The percentage of motile sperm is assessed, and motility is categorized (e.g., progressive, non-progressive, immotile).
 - Sperm Morphology: A smear of the semen is stained (e.g., with Giemsa or Papanicolaou stain), and the percentage of sperm with normal morphology is determined based on strict criteria for the head, midpiece, and tail.

- **Sperm Vitality:** If a high percentage of sperm are immotile, a vitality test (e.g., eosin-nigrosin staining) is performed to differentiate between live, non-motile sperm and dead sperm.

Future Directions

The promising results from initial clinical trials support the continued development of DMAU as a male contraceptive.[4][7] Longer-term studies are necessary to confirm its efficacy in suppressing spermatogenesis to the threshold required for contraception (<1 million sperm/mL) and to further evaluate its long-term safety profile, including its effects on bone mineral density and cardiovascular health.[9] Additionally, research into alternative formulations, such as long-acting injectables, is underway to provide more contraceptive options for men.[13]

Conclusion

Dimethandrolone undecanoate represents a significant advancement in the development of a male hormonal contraceptive. Its dual androgenic and progestogenic activity allows for effective suppression of gonadotropins and testosterone while maintaining essential male physiological functions. The data gathered to date from Phase I clinical trials indicate a favorable safety and tolerability profile. Further clinical investigation is warranted to fully establish DMAU as a safe, effective, and reversible contraceptive option for men.

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